Oct-4-ene-1,8-diamine
Description
Significance of Aliphatic Unsaturated Diamines as Chemical Scaffolds
Aliphatic unsaturated diamines are a class of organic compounds characterized by a carbon chain containing at least one carbon-carbon double or triple bond and two amine functional groups. These molecules are of significant interest in synthetic chemistry because they serve as versatile building blocks for a variety of complex structures and materials. ontosight.aid-nb.info The presence of both alkene and amine functionalities allows for a diverse range of chemical modifications.
Beyond polymers, these diamines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aichemicalbook.com The vicinal diamine motif (1,2-diamine) is particularly prevalent in biologically active molecules and is a key component in many chiral ligands used in asymmetric catalysis. rsc.orgnih.gov Similarly, 1,3-diamines are important structural motifs in natural products and serve as essential building blocks in organic synthesis. researchgate.net The ability to construct functionally diverse organic compounds from simple, readily available precursors like unsaturated diamines is a primary goal in modern organic chemistry. nih.gov
Structural Characteristics and Reactivity Potential of the Oct-4-ene-1,8-diamine Core
This compound possesses a unique molecular architecture consisting of an eight-carbon chain with a central carbon-carbon double bond located at the 4-position and primary amine groups at both terminals (positions 1 and 8). chemsrc.com This structure results in a bifunctional molecule with distinct reactive sites. The central alkene is susceptible to reactions typical of carbon-carbon double bonds, such as hydrogenation to the corresponding saturated 1,8-octanediamine, or various addition reactions. The terminal amine groups are nucleophilic and can undergo a wide range of transformations, including acylation, alkylation, and condensation reactions with carbonyl compounds. google.com
The bifunctionality of this compound makes it an ideal monomer for step-growth polymerization, reacting with difunctional compounds like diacids or dianhydrides to form polyamides and polyimides, respectively. d-nb.infogoogle.com The geometry of the double bond (cis or trans) can influence the stereochemistry and resulting properties of the synthesized polymers. The presence of unsaturation in the backbone provides a site for post-polymerization modification, such as cross-linking.
While research specifically detailing the reactivity of this compound is limited, studies on structurally related compounds provide insight into its potential. For example, derivatives like (Z)-N,N'-bis[1-pyridin-2-yl-meth(E)-ylidene]oct-4-ene-2,6-diyne-1,8-diamine (PyED) have been investigated for their ability to chelate metal ions. semanticscholar.orgresearchgate.net In these complex systems, the diamine portion of the molecule is crucial for forming the ligand framework that can bind to metals like copper and zinc, which in turn can trigger further reactions in other parts of the molecule. semanticscholar.orgresearchgate.net This suggests that the diamine core of this compound provides a robust scaffold for constructing complex, functional molecules.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.242 g/mol |
| CAS Number | 94107-42-3 |
| Density | 0.88 g/cm³ |
| Boiling Point | 244.1 °C at 760 mmHg |
| Flash Point | 118.7 °C |
| Refractive Index | 1.484 |
Data sourced from Chemsrc. chemsrc.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
94107-42-3 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(E)-oct-4-ene-1,8-diamine |
InChI |
InChI=1S/C8H18N2/c9-7-5-3-1-2-4-6-8-10/h1-2H,3-10H2/b2-1+ |
InChI Key |
DRHRDPAGERBYMT-OWOJBTEDSA-N |
Isomeric SMILES |
C(C/C=C/CCCN)CN |
Canonical SMILES |
C(CC=CCCCN)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Routes to Oct-4-ene-1,8-diamine
Direct synthesis of unsaturated diamines like this compound from simple hydrocarbon precursors is a significant challenge in synthetic chemistry. One conceptual approach involves the selective difunctionalization of a C8 hydrocarbon backbone. For instance, a hypothetical direct route could involve the terminal diamination of 1,7-octadiene. However, controlling the regioselectivity to exclusively functionalize the terminal positions while preserving the internal double bond is a formidable task that typically requires complex catalytic systems.
Another potential direct route could be envisioned from cyclooctene. This would necessitate a sequence involving oxidative cleavage of the double bond to form a dialdehyde (B1249045), followed by reductive amination. While not a single-step process, it represents a more direct pathway from a cyclic precursor compared to linear multi-step syntheses.
Precursor Chemistry and Derivatization Strategies
Due to the challenges of direct synthesis, multi-step strategies starting from functionalized precursors are more common and synthetically viable. These methods often involve the construction of the C8 unsaturated backbone followed by the introduction or conversion of functional groups to the terminal amines.
A highly plausible and practical route to this compound begins with the corresponding dicarboxylic acid, (E)-Oct-4-ene-1,8-dioic acid. biosynth.comscbt.com This precursor, featuring the required C8 unsaturated skeleton, can be synthesized via olefin metathesis reactions. biosynth.com The conversion of the dioic acid or its corresponding diester to the diamine can be achieved through several standard organic transformations.
The general pathway involves:
Activation of Carboxylic Acids: The dioic acid is typically converted to a more reactive derivative, such as a diacyl chloride (using reagents like thionyl chloride or oxalyl chloride) or activated esters.
Amidation: The activated diacyl derivative is then reacted with ammonia or a protected amine source to form the corresponding diamide, oct-4-ene-1,8-diamide.
Reduction: The final step is the reduction of the diamide to the target diamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are effective for this transformation.
A summary of this synthetic sequence is presented below.
| Step | Reactant | Reagent(s) | Product |
| 1 | (E)-Oct-4-ene-1,8-dioic acid | SOCl₂ or (COCl)₂ | (E)-Oct-4-enedioyl dichloride |
| 2 | (E)-Oct-4-enedioyl dichloride | NH₃ (excess) | (E)-Oct-4-ene-1,8-diamide |
| 3 | (E)-Oct-4-ene-1,8-diamide | LiAlH₄, then H₂O | (E)-Oct-4-ene-1,8-diamine |
This method is advantageous as it builds upon a readily accessible precursor and utilizes well-established, high-yielding reactions for the functional group interconversion from carboxylic acid to amine.
Alkene diamination, the simultaneous addition of two nitrogen-containing groups across a double bond, is a powerful tool for synthesizing vicinal (1,2-) diamines. nih.govresearchgate.net While not a direct route to a 1,8-diamine, this methodology could be incorporated into a broader strategy. For instance, the diamination of a diene like 1,7-octadiene could potentially lead to precursors for this compound after subsequent transformations.
Various methods for direct alkene diamination have been developed, often employing metal catalysts or strong oxidants. nih.govacs.org
Metal-Mediated Diamination: Transition metals like palladium, rhodium, and thallium have been used to catalyze the addition of amines to alkenes. nih.govacs.orgnih.gov For example, rhodium-catalyzed aziridination followed by rearrangement and ring-opening can yield differentially protected vicinal diamines. acs.orgnih.gov
Nitrogen Oxides: The reaction of alkenes with dinitrogen tetroxide (N₂O₄) can produce vicinal dinitro compounds, which can then be hydrogenated to the corresponding 1,2-diamines. nih.gov
Applying these methods to a precursor like cyclooctene would yield a 1,2-diaminocyclooctane derivative. Subsequent ring-opening metathesis could then be explored to generate an unsaturated linear diamine, although controlling the exact structure to yield this compound would be a significant synthetic challenge.
Reductive amination of dialdehydes is a cornerstone of amine synthesis. A viable pathway to this compound involves the use of oct-4-ene-1,8-dial as a key intermediate. This dialdehyde could be prepared through methods like the ozonolysis of cycloocta-1,5-diene.
The subsequent reductive amination involves two main steps:
Iminoscaffold Formation: The dialdehyde reacts with an amine source, typically ammonia or an ammonium salt (like ammonium acetate), to form a diimine intermediate. This reaction is often reversible. rsc.orgresearchgate.net
Reduction: The intermediate diimine is reduced in situ to the diamine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/catalyst).
This strategy offers a convergent approach to the target molecule and is applicable to a wide range of other dialdehydes for producing various primary diamines. rsc.org The development of efficient catalysts that modulate trans-imination and hydrogenation steps can lead to very high selectivity for the desired primary diamine, suppressing polymerization side-reactions. rsc.org Similarly, monosubstituted vicinal diamines can be prepared in a one-pot, three-step process starting from aldehydes. nih.govnih.gov
Olefin Metathesis Approaches in this compound Synthesis or Modification
Olefin metathesis is a versatile and powerful reaction for the formation of carbon-carbon double bonds. nih.gov It can be employed both in the synthesis of precursors to this compound and in its subsequent modification.
A key application is the synthesis of the precursor (E)-Oct-4-ene-1,8-dioic acid from the self-metathesis of unsaturated fatty acids or their esters. researchgate.net For example, the self-metathesis of methyl 4-pentenoate using a Grubbs catalyst would yield dimethyl oct-4-enedioate.
Alternatively, a cross-metathesis reaction could be envisioned for the direct construction of the diamine backbone. The cross-metathesis of two molecules of a protected 5-aminopent-1-ene (e.g., N-Boc-5-aminopent-1-ene) would theoretically yield the protected N,N'-di-Boc-oct-4-ene-1,8-diamine, along with ethylene as a byproduct. The success of this reaction often depends on the choice of catalyst and the protection strategy for the amine, as unprotected amines can deactivate common metathesis catalysts. rsc.org
| Metathesis Type | Substrate(s) | Catalyst | Product |
| Self-Metathesis | Methyl 4-pentenoate | Grubbs II Catalyst | Dimethyl oct-4-enedioate |
| Cross-Metathesis | N-Boc-5-aminopent-1-ene | Hoveyda-Grubbs Catalyst | N,N'-di-Boc-oct-4-ene-1,8-diamine |
Regioselective Functionalization of the Alkene Moiety
The internal double bond in this compound is a key site for further chemical modification. Regioselective functionalization of this moiety allows for the introduction of new functional groups and the synthesis of more complex derivatives.
Hydrogenation: The most straightforward transformation is the catalytic hydrogenation of the double bond using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) to yield the saturated analogue, Octane-1,8-diamine.
Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce vicinal functionalities, such as diols (via hydrolysis) or amino alcohols (via reaction with amines).
Dihydroxylation: The alkene can be converted to a vicinal diol (octane-1,8-diamine-4,5-diol) using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, dilute conditions.
Hydroamination: While challenging for unactivated internal alkenes, catalytic hydroamination could potentially add another amine group across the double bond. nih.gov Recent advances in catalysis, including nickel-catalyzed systems, have shown promise for the hydroamination of internal alkenes, although controlling regioselectivity remains a key challenge. acs.org
These transformations highlight the utility of this compound as a scaffold for creating a diverse range of polyfunctionalized long-chain compounds.
Applications in Polymer Science and Materials Chemistry
Oct-4-ene-1,8-diamine as a Monomer in Polymer Synthesis
The presence of two primary amine groups allows this compound to act as a difunctional monomer in step-growth polymerization. For instance, it could react with dicarboxylic acids or their derivatives to form polyamides. The central double bond would be preserved within the polymer backbone, introducing a site for post-polymerization modification or influencing the polymer's thermal and mechanical properties.
The general reaction for the formation of a polyamide from a diamine and a dicarboxylic acid is as follows:
n H₂N-R-NH₂ + n HOOC-R'-COOH → [-HN-R-NH-CO-R'-CO-]ₙ + 2n H₂O
In this hypothetical scenario, 'R' would represent the -CH₂CH₂CH=CHCH₂CH₂CH₂- group from this compound. The resulting polyamide would possess unsaturation in its backbone, a feature that could be exploited for further reactions.
Role as a Crosslinking Agent in Polymeric Networks
The dual functionality of this compound also suggests its potential as a crosslinking or curing agent for thermosetting polymers such as epoxy resins. The primary amine groups can react with the epoxide rings of the resin in a ring-opening addition reaction, forming a three-dimensional network. The reactivity of such aliphatic amines is typically high, often allowing for curing at ambient temperatures.
The general mechanism for the curing of an epoxy resin with a primary amine involves the opening of the epoxy ring:
R-NH₂ + CH₂(O)CH-R' → R-NH-CH₂(OH)CH-R'
The secondary amine formed can then react with another epoxy group, leading to a crosslinked structure. The presence of the double bond within the crosslinker could impart flexibility or other specific properties to the cured epoxy network.
Development of Interpenetrating Polymer Networks (IPNs) Utilizing this compound Derivatives
Interpenetrating Polymer Networks (IPNs) are complex materials where two or more polymer networks are synthesized in the presence of each other. The unique structure of this compound, with its amine and alkene functionalities, makes it a theoretical candidate for the synthesis of IPNs. For example, one network could be formed through the reaction of the amine groups, while the second network could be generated by the polymerization of the double bonds.
The double bond in this compound could potentially undergo thermally initiated radical polymerization. In a hypothetical IPN synthesis, a first network could be formed via the amine groups at a lower temperature. Subsequently, a higher temperature, in the presence of a thermal initiator, could trigger the polymerization of the double bonds, forming the second, interpenetrating network. The efficiency and kinetics of such a process would depend on the specific reaction conditions and the presence of other reactive species.
In the synthesis of polyurethanes, diamines can be used as chain extenders, reacting with isocyanate prepolymers. If this compound were used in this capacity, it would introduce unsaturation into the polyurethane structure. This could be a route to creating polyurethane-based IPNs, where the second network is formed by polymerizing the pendant double bonds. The properties of the final IPN would be influenced by the degree of interpenetration and the chemical nature of both networks.
Radical Polymerization Initiated by this compound Scaffolds
While the primary amine groups are not typical initiators for radical polymerization, the double bond within the this compound structure could participate in radical polymerization reactions. If incorporated into a polymer backbone, these double bonds could act as sites for grafting or for the formation of crosslinked networks via radical mechanisms. For a radical polymerization to be initiated, an external source of radicals, such as a thermal or photoinitiator, would be necessary. The presence of the amine groups in proximity to the double bond might influence the reactivity of the alkene in such polymerization processes.
While the molecular structure of this compound presents a tantalizing array of possibilities for the synthesis of novel polymers and materials, it is crucial to reiterate that the applications discussed in this article are based on theoretical principles of polymer chemistry. The field awaits dedicated experimental investigation to validate these hypotheses and to fully characterize the properties of polymers derived from this intriguing, yet largely unexplored, chemical compound. The potential for creating new polyamides, crosslinked networks, and interpenetrating polymer networks underscores the need for further research into the synthesis and polymerization of this compound.
Coordination Chemistry and Ligand Design with Oct 4 Ene 1,8 Diamine Derivatives
Oct-4-ene-1,8-diamine as a Flexible Chelating Ligand
This compound, with its eight-carbon backbone incorporating a central double bond and terminal amino groups, presents a unique combination of flexibility and structural constraint. The aliphatic chain allows for considerable conformational freedom, enabling the ligand to adapt to the preferred coordination geometry of various metal ions. The two primary amine functionalities serve as excellent Lewis basic donor sites, readily coordinating to transition metal centers to form stable chelate rings.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.
Diradical-Generating Metalloenediyne Ligands based on this compound Core (e.g., PyED)
A particularly fascinating application of the this compound scaffold is in the construction of metalloenediyne ligands capable of generating diradicals. A prominent example is the pyridine-containing enediyne ligand, PyED, which is a derivative of (Z)-oct-4-ene-2,6-diyne-1,8-diamine. In these ligands, the core structure is modified to include two alkyne units adjacent to the central double bond, and the terminal amines are functionalized with coordinating groups, such as pyridine (B92270).
Upon chelation to a metal ion, these metalloenediyne complexes can undergo a Bergman cyclization, a thermally or photochemically induced reaction that converts the enediyne moiety into a highly reactive 1,4-phenylene diradical. This process is of significant interest for its potential applications in the development of new anti-cancer agents and materials with unique electronic properties. The generation of these potent diradical species is capable of abstracting hydrogen atoms from surrounding molecules. The ease of this radical generation process can be tuned by the choice of the metal ion.
Research has shown that the PyED ligand can be activated by a variety of divalent metals, including Mg(II), to induce significant H-atom abstraction activity. For instance, in the presence of Mg(II) ions, PyED demonstrates considerable reactivity within 2.5 hours at room temperature. This highlights the potential for controlling the activation of these diradical-generating ligands under biologically relevant conditions.
Influence of Metal Oxidation State on Ligand Coordination and Reactivity
The oxidation state of the coordinated metal ion plays a crucial role in determining the geometry, electronic structure, and reactivity of the resulting complex. In the context of metalloenediyne complexes derived from the this compound core, the metal's oxidation state can significantly influence the barrier to Bergman cyclization.
For example, studies on copper complexes with a flexible 1,8-bis(pyridine-3-oxy)oct-4-ene-2,6-diyne ligand have demonstrated a dramatic difference in thermal reactivity based on the copper's oxidation state. The Cu(I) complex undergoes Bergman cyclization at a much higher temperature (203 °C) compared to its Cu(II) analogue (121 °C). This unprecedented oxidation-state-dependent reactivity is attributed to the influence of the ligand field geometry on the cyclization barrier. The tetrahedral geometry preferred by Cu(I) increases the distance between the alkyne termini, thus raising the activation energy for cyclization. In contrast, the tetragonal geometry of the Cu(II) complex brings the alkynes closer, facilitating the reaction. This demonstrates a powerful strategy for controlling the generation of diradicals by manipulating the oxidation state of the central metal ion.
Structural Analysis of Metal-Ligand Coordination Geometries
In the case of the more complex PyED-based metalloenediynes, structural analysis would be crucial to understand the proximity of the enediyne unit to the metal center and how this influences the Bergman cyclization. The coordination of the pyridine nitrogen atoms and the imine groups to the metal would create a specific geometric constraint on the enediyne moiety. The table below summarizes typical coordination geometries observed for transition metal complexes with diamine ligands.
| Metal Ion | Typical Coordination Number | Typical Geometry |
| Cu(I) | 4 | Tetrahedral |
| Cu(II) | 4, 6 | Square Planar, Octahedral |
| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |
| Pd(II) | 4 | Square Planar |
| Fe(II) | 6 | Octahedral |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral |
Spectroscopic Probes for Metal-Ligand Interactions
A variety of spectroscopic techniques are employed to investigate the nature of metal-ligand interactions in complexes of this compound and its derivatives. These methods provide valuable information about the electronic structure, bonding, and dynamics of the complexes in solution and the solid state.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the amine groups to the metal center. The N-H stretching and bending vibrations in the free ligand will shift upon coordination, providing direct evidence of metal-ligand bond formation. Changes in the C=C stretching frequency can also offer insights into the electronic effects of metal coordination on the ligand backbone.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal complexes provide information about the d-orbital splitting and the nature of electronic transitions. For complexes of this compound, d-d transitions of the metal ion can be observed in the visible region. The energy and intensity of these bands are sensitive to the coordination geometry and the ligand field strength. Charge-transfer bands, either from the ligand to the metal (LMCT) or metal to the ligand (MLCT), may also be present, particularly in complexes with redox-active metals or conjugated ligand systems like PyED.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with d10 metal ions like Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. Chemical shift changes of the protons and carbons near the amine groups upon coordination can confirm the binding sites. The symmetry of the complex in solution can also be determined from the number of distinct signals in the NMR spectrum.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes containing unpaired electrons (e.g., Cu(II), Fe(III)), EPR spectroscopy is a highly sensitive technique for probing the electronic environment of the metal ion. The g-values and hyperfine coupling constants obtained from the EPR spectrum provide detailed information about the oxidation state, coordination geometry, and the nature of the metal-ligand bonding.
The following table summarizes the key spectroscopic techniques and the information they provide for the characterization of this compound complexes.
| Spectroscopic Technique | Information Obtained |
| Infrared (IR) | Confirmation of N-H coordination, changes in C=C bond character. |
| UV-Visible (UV-Vis) | d-d transitions, coordination geometry, charge-transfer bands. |
| Nuclear Magnetic Resonance (NMR) | Ligand conformation, solution structure of diamagnetic complexes. |
| Electron Paramagnetic Resonance (EPR) | Oxidation state, coordination environment of paramagnetic metal ions. |
Catalytic Applications and Mechanistic Insights
Oct-4-ene-1,8-diamine-Derived Ligands in Homogeneous Catalysis
Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, often in a liquid solution. Ligands, which are molecules that bind to a central metal atom, play a crucial role in modifying the catalyst's reactivity, selectivity, and stability. Diamine ligands, due to their bidentate nature, can form stable chelate rings with metal centers, influencing the steric and electronic environment of the catalyst.
Rhodium-Catalyzed Vicinal Diamination of Alkenes
The vicinal diamination of alkenes is a powerful transformation for the synthesis of 1,2-diamines, which are important structural motifs in natural products, pharmaceuticals, and chiral ligands. acs.org Rhodium-catalyzed versions of this reaction have been developed, often proceeding through a tandem sequence involving aziridination followed by a rearrangement. acs.org In these systems, the ligand bound to the rhodium center is critical for controlling the efficiency and selectivity of the reaction. While various chiral diamine ligands have been successfully employed to induce enantioselectivity, the specific use of this compound as a ligand in this context has not been reported. The general mechanism often involves the rhodium catalyst facilitating the transfer of two nitrogen atoms to an alkene. acs.orgnih.gov
Copper(I)/Chiral Phosphoric Acid Dual Catalysis for Asymmetric Diamination
Dual catalytic systems, where two distinct catalysts work in concert to promote a single transformation, have emerged as a powerful strategy in asymmetric synthesis. The combination of a copper(I) catalyst and a chiral phosphoric acid has been effectively used in a variety of enantioselective reactions, including the amination of C-H bonds. acs.orgresearchgate.net In such systems, the copper catalyst may activate the amine nucleophile, while the chiral phosphoric acid can act as a chiral Brønsted acid to control the stereochemical outcome by interacting with the substrate or an intermediate. acs.orgresearchgate.net Diamine ligands are frequently used in copper-catalyzed reactions to enhance reactivity and selectivity. nih.govrsc.orgresearchgate.net However, there is no specific mention in the available literature of this compound being used in this dual catalytic setup.
Role of this compound Scaffolds in Bergman Cyclization Reactions
The Bergman cyclization is a rearrangement reaction of an enediyne to form a highly reactive p-benzyne biradical. organic-chemistry.orgwikipedia.org This reaction is of significant interest due to its role in the mode of action of some natural antitumor antibiotics. organic-chemistry.orgjk-sci.com The temperature at which the cyclization occurs can be influenced by the structure of the enediyne, particularly the distance between the two alkyne termini.
Diradical Formation and Subsequent Reactions
The thermal or photochemical activation of an enediyne triggers the Bergman cyclization, leading to the formation of a 1,4-didehydrobenzene diradical. wikipedia.orgnih.gov This highly reactive intermediate can then abstract hydrogen atoms from a suitable donor, such as the sugar-phosphate backbone of DNA, leading to DNA cleavage. organic-chemistry.orgnih.gov The design of the scaffold that holds the enediyne moiety is crucial for controlling the reactivity and delivery of the diradical. While various scaffolds have been synthesized and studied, there is no evidence in the searched literature of this compound being utilized for this purpose. A recent study explored the use of diamino enediynes in polyimines to control their reactivity. rsc.org
Thermal Activation and Control of Cyclization
Control over the Bergman cyclization is paramount for its potential therapeutic applications. The activation temperature can be tuned by incorporating the enediyne into a cyclic system, which can introduce ring strain and alter the distance between the reacting alkynes. wikipedia.org The electronic properties of the scaffold can also play a role. The specific influence of an this compound scaffold on the thermal activation and control of a Bergman cyclization has not been investigated in the available literature.
Supramolecular Catalysis Utilizing this compound-Containing Architectures
Supramolecular catalysis involves the use of self-assembled molecular architectures to create a defined reaction environment, mimicking the active sites of enzymes. These systems can utilize non-covalent interactions to bind substrates and stabilize transition states, leading to rate acceleration and enhanced selectivity. While various building blocks, including those containing amine functionalities, are used to construct these complex structures, the specific incorporation of this compound into a supramolecular catalyst has not been documented. mdpi.com
Lack of Specific Research on the Catalytic Applications of this compound
Extensive research into the catalytic applications of the chemical compound this compound reveals a significant gap in the scientific literature regarding its specific use in confined catalysis within supramolecular capsules and its role in molecular recognition and substrate selectivity. While the broader field of diamine-based catalysis is well-documented, with numerous studies on compounds such as 1,2-diamines and 1,3-diamines in various catalytic systems, specific data and mechanistic insights for this compound in the requested contexts are not available.
General principles of supramolecular catalysis often involve the encapsulation of reactants within a host molecule, creating a microenvironment that can enhance reaction rates and influence selectivity. For example, resorcin acs.orgarene hexameric capsules have been shown to catalyze reactions by stabilizing cationic intermediates within their cavities. beilstein-journals.org Similarly, chiral diamine ligands are crucial in asymmetric catalysis, such as in palladium-catalyzed Suzuki–Miyaura coupling reactions, where they can form complexes that facilitate enantioselective bond formation. chinesechemsoc.org
The design and synthesis of various diamine-derived catalysts for reactions like asymmetric Mannich reactions have been reported, highlighting the cooperative action of amine groups in catalysis. nih.govacs.org Furthermore, copper-catalyzed reactions have been developed for the synthesis of chiral diamine derivatives. acs.orgnih.gov These studies underscore the importance of the spatial arrangement and electronic properties of the diamine backbone in determining catalytic activity and selectivity.
However, despite the rich research landscape for other diamines, specific studies detailing the encapsulation of this compound within supramolecular structures for catalytic purposes, or investigations into its ability to act as a selective catalyst through molecular recognition, are absent from the available scientific literature. The existing research on diamine catalysis provides a foundational understanding of how such molecules can function catalytically, but direct application and detailed findings for this compound remain an unexplored area of research.
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms Involving the Alkene and Amine Functionalities
The reactivity of Oct-4-ene-1,8-diamine is dominated by the characteristic reactions of its constituent amine and alkene functionalities. However, the most intriguing mechanistic questions arise from their potential for intramolecular interactions. Given the 1,8-relationship of the diamines and the central position of the double bond, intramolecular cyclization reactions are a key area of investigation.
One plausible mechanistic pathway is an intramolecular hydroamination, where one of the terminal amine groups adds across the C4-C5 double bond. This reaction can be catalyzed by various metals, including alkali metals, rare earth metals, and transition metals. The prevailing mechanism for catalysts with highly electropositive metals, such as lanthanides, typically involves the formation of a metal-amido intermediate. This intermediate then undergoes a nucleophilic attack on the alkene. For a molecule like this compound, this would likely proceed via an exo cyclization pathway to form a seven-membered ring, which is generally kinetically favored over the alternative endo pathway that would lead to a larger, less stable ring. libretexts.org
Late transition metal catalysts, such as those based on rhodium, iridium, or palladium, can operate through different mechanisms. libretexts.org These may involve activation of the alkene by coordination to the metal center, followed by an external attack of the amine nucleophile. Alternatively, an oxidative addition of the N-H bond to the metal center, followed by migratory insertion of the alkene and subsequent reductive elimination, can yield the cyclized product. The specific pathway and its energetics are highly dependent on the choice of metal, ligands, and reaction conditions.
The flexible nature of the octene chain allows the molecule to adopt various conformations, some of which will be more amenable to cyclization than others. The probability of the amine and alkene functionalities being in close proximity for a reaction to occur is a critical factor.
Computational Chemistry Approaches for Structure-Reactivity Relationships
Computational chemistry provides powerful tools to investigate the structure and reactivity of molecules like this compound at a molecular level, offering insights that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method to map out the potential energy surfaces of chemical reactions. For this compound, DFT calculations can be employed to investigate the mechanisms of intramolecular cyclization. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed.
For a proposed intramolecular hydroamination, DFT can be used to determine the activation energy barriers for different catalytic cycles and for both the exo and endo cyclization pathways. This allows for a theoretical prediction of the most likely reaction mechanism and the expected product regioselectivity. For instance, in related systems, DFT calculations have been used to elucidate the stepwise nature of cycloadditions and to determine which step is rate-determining. researchgate.net
The table below illustrates hypothetical DFT-calculated energy data for a catalyzed intramolecular cyclization of this compound, comparing two different mechanistic pathways.
| Species | Pathway A (kcal/mol) | Pathway B (kcal/mol) |
| Reactant Complex | 0.0 | 0.0 |
| Transition State 1 | +22.5 | +18.9 |
| Intermediate | +5.3 | -2.1 |
| Transition State 2 | +15.8 | +25.4 |
| Product Complex | -10.2 | -10.2 |
This is a hypothetical data table for illustrative purposes.
Such calculations can also provide insights into the electronic structure of transition states, helping to understand the nature of bond-forming and bond-breaking processes.
The reactivity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. Molecular Mechanics (MM) simulations are well-suited for exploring the vast conformational space of such molecules. nih.gov By employing a suitable force field, MM methods can predict the relative stabilities of different conformers and the energy barriers for interconversion between them.
A thorough conformational analysis of this compound would identify low-energy conformers where the terminal amine groups are positioned favorably for interaction with the central double bond. The population of these "reactive conformers" at a given temperature can be estimated using Boltzmann statistics. This information is crucial for understanding the kinetics of intramolecular reactions, as a low population of reactive conformers would likely result in a slower reaction rate.
The table below presents a hypothetical conformational analysis, showing the relative energies and populations of different conformers.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C3-C4-C5-C6) | N1-C4 Distance (Å) | Population (%) |
| Extended | 0.0 | 178.5° | 4.8 | 65.2 |
| Folded 1 | 1.2 | 85.3° | 3.5 | 12.1 |
| Folded 2 | 1.5 | -88.1° | 3.4 | 8.5 |
| Other | >2.0 | various | >4.0 | 14.2 |
This is a hypothetical data table for illustrative purposes.
These simulations can guide the interpretation of experimental results and help in designing derivatives of this compound with enhanced reactivity due to more favorable conformational biasing.
Kinetics of Chemical Transformations Involving this compound
The study of reaction kinetics provides quantitative data on the rates of chemical transformations. For this compound, kinetic studies would focus on reactions such as intramolecular cyclization or intermolecular reactions involving either the amine or alkene groups. The rate of a reaction can be influenced by several factors, including the concentration of reactants and catalysts, temperature, and the solvent.
For an intramolecular cyclization, the reaction is expected to be first-order with respect to the concentration of this compound. The rate law would be expressed as:
Rate = k [this compound]
where k is the rate constant. The value of k can be determined experimentally by monitoring the concentration of the reactant over time. The effect of temperature on the rate constant is described by the Arrhenius equation, allowing for the determination of the activation energy (Ea) of the reaction. This experimental value can then be compared with the activation barriers calculated from theoretical methods like DFT.
The following table provides hypothetical kinetic data for the intramolecular cyclization of a derivative of this compound under different conditions.
| Temperature (K) | Catalyst Concentration (mol%) | Rate Constant, k (s⁻¹) | Half-life, t₁/₂ (s) |
| 353 | 1 | 1.5 x 10⁻⁵ | 46200 |
| 353 | 5 | 7.6 x 10⁻⁵ | 9120 |
| 373 | 5 | 3.1 x 10⁻⁴ | 2235 |
| 393 | 5 | 1.1 x 10⁻³ | 630 |
This is a hypothetical data table for illustrative purposes.
These kinetic studies are essential for understanding the reaction mechanism and for optimizing reaction conditions to achieve desired products efficiently.
Radical Chemistry Pathways Mediated by this compound Derivatives
In addition to polar, ionic reaction mechanisms, the alkene functionality in derivatives of this compound can participate in radical reactions. Specifically, intramolecular radical cyclization is a powerful method for the synthesis of cyclic compounds. wikipedia.org For this compound, the nitrogen atoms must first be protected or derivatized (e.g., as amides or sulfonamides) to be compatible with many radical reaction conditions. The resulting N-substituted derivatives are analogous to N-protected diallylamines, which are known to undergo radical cyclization. acs.org
The general mechanism for a radical cyclization involves three main steps:
Initiation: A radical is generated on the molecule, typically at a position allylic to the double bond or on a group attached to one of the nitrogen atoms. This can be achieved using a radical initiator (e.g., AIBN) or through photoredox catalysis.
Propagation (Cyclization): The initially formed radical adds to the intramolecular double bond. For a C8 chain with a central double bond, this would likely be a 5-exo-trig or 6-exo-trig cyclization if the radical is generated on a substituent on the nitrogen, leading to the formation of five- or six-membered rings containing a nitrogen atom. The regioselectivity of this step is governed by Baldwin's rules, with the exo pathway generally being favored for forming 5- and 6-membered rings. wikipedia.orgmdpi.com
Termination/Propagation: The newly formed cyclized radical is then quenched, for example, by abstracting a hydrogen atom from a donor molecule, or it can be trapped by another reagent to install a new functional group. nih.gov
The table below outlines the expected products from the radical cyclization of a hypothetical N-substituted derivative of this compound where a radical is generated at a position alpha to one of the nitrogen atoms.
| Radical Precursor | Cyclization Mode | Ring Size | Product Type |
| N-Boc-N'-(2-bromoethyl)-Oct-4-ene-1,8-diamine | 6-exo-trig | 6 | Substituted Piperidine |
| N-Tosyl-N'-(iodomethyl)-Oct-4-ene-1,8-diamine | 5-exo-trig | 5 | Substituted Pyrrolidine |
This is a hypothetical data table for illustrative purposes.
Theoretical studies, particularly DFT, can be used to model these radical pathways, calculate the activation barriers for the cyclization step, and predict the stereochemical outcome of the reaction. researchgate.net
Supramolecular Chemistry and Self Assembly Properties
Oct-4-ene-1,8-diamine as a Building Block for Supramolecular Architectures
This compound serves as a flexible and dynamic building block for the construction of a variety of supramolecular architectures. Its two primary amine functionalities provide key sites for hydrogen bonding, while the unsaturated hydrocarbon chain offers possibilities for π-π stacking and van der Waals interactions. The presence of the C=C double bond in the backbone introduces a degree of rigidity compared to its saturated analogue, 1,8-diaminooctane, influencing the geometry of the resulting self-assembled structures.
The utility of diamines in creating supramolecular assemblies is well-documented. For instance, aliphatic diamines can react with other molecules to form larger, organized structures. This principle can be extended to this compound, where its reaction with complementary molecules can lead to the formation of ordered, non-covalent networks. The flexibility of the octene chain allows for conformational adaptability, enabling the molecule to participate in the formation of various supramolecular motifs.
Hydrogen Bonding and Non-Covalent Interactions in Self-Assembled Systems
In addition to hydrogen bonding, other non-covalent forces contribute to the stability of these systems. Van der Waals forces between the hydrocarbon chains and potential π-π stacking interactions involving the double bond can further stabilize the architecture. The interplay of these various non-covalent interactions dictates the final, thermodynamically favored supramolecular structure. The strength and directionality of these bonds are fundamental to the controlled formation of complex, ordered materials.
Design and Synthesis of Macrocycles and Discrete Supramolecular Assemblies
The bifunctional nature of this compound makes it an ideal candidate for the synthesis of macrocycles. By reacting the diamine with a complementary dicarboxylic acid or dialdehyde (B1249045) under high dilution conditions, it is possible to favor intramolecular cyclization over intermolecular polymerization, leading to the formation of discrete macrocyclic structures. The geometry of the octene backbone will influence the size and shape of the resulting macrocycle.
The synthesis of such macrocycles often involves the formation of reversible covalent bonds, which allows for "error-checking" and the eventual formation of the most thermodynamically stable cyclic product. These macrocycles can, in turn, act as host molecules in host-guest chemistry, capable of encapsulating smaller molecules or ions within their central cavity. The specific binding properties of these synthetic macrocycles are determined by their size, shape, and the functional groups lining the interior.
Hypothetical Data on Macrocycle Formation
| Reactant 1 | Reactant 2 | Resulting Macrocycle | Ring Size (atoms) | Potential Application |
| This compound | Terephthaloyl chloride | [2+2] Cyclophane | 30 | Molecular Recognition |
| This compound | Isophthaloyl chloride | [2+2] Cyclophane | 30 | Catalysis |
| This compound | Glutaric acid | [1+1] Macrolactam | 15 | Anion Sensing |
This table presents hypothetical examples of macrocycles that could be synthesized from this compound and illustrates the potential diversity of the resulting structures.
Intertwined Network-Architectures in Supramolecular Polymers
These supramolecular polymers can exhibit dynamic properties, as the non-covalent bonds that hold the chains together can break and reform in response to external stimuli such as temperature or solvent changes. This reversibility is a key feature of supramolecular polymers, distinguishing them from their covalently-linked counterparts. The resulting materials can form complex, intertwined networks, leading to the formation of gels or other soft materials with tunable properties. The systematic study of such systems provides insights into designing dynamic and responsive materials.
Illustrative Properties of Supramolecular Polymers
| Monomer A | Monomer B | Predominant Interaction | Resulting Architecture | Potential Property |
| This compound | 1,3,5-Benzenetricarboxylic acid | Hydrogen Bonding | 2D Network | Porous Material |
| This compound | Pyromellitic dianhydride | Imide formation & H-Bonding | Linear Polymer | Thermally Responsive |
| This compound | Squaric acid | Hydrogen Bonding | 1D Chains | Self-Healing Material |
This table provides illustrative examples of supramolecular polymer systems that could be formed using this compound, highlighting the relationship between the building blocks and the potential properties of the resulting material.
Future Research Directions and Emerging Paradigms
Exploration of Novel Reactivity Patterns for Oct-4-ene-1,8-diamine
The presence of two distinct reactive sites—the nucleophilic amine groups and the electrophilic alkene bond—within a single, flexible carbon chain makes this compound a compelling subject for reactivity studies. Future investigations are expected to move beyond the independent reactions of these groups to explore their synergistic and competitive interplay.
Dual-Functionality Reactions: A primary research avenue involves designing reactions that engage both the amine and alkene groups simultaneously or sequentially in a single synthetic operation. This could lead to the efficient construction of complex cyclic or polycyclic nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry.
Chemoselective Transformations: Research will likely focus on developing highly selective catalytic systems that can target one functional group while leaving the other intact. For instance, selective oxidation or reduction of the alkene without affecting the amine groups, or vice-versa, would provide valuable synthetic intermediates.
Intramolecular Cyclization: The eight-carbon chain offers the potential for intramolecular reactions. Under specific conditions, one amine group could react with the alkene bond, possibly activated by a catalyst, to form medium-sized nitrogen-containing rings. Understanding the kinetics and thermodynamics of such cyclizations is a key research objective.
Enamine Catalysis: The secondary amines that could be formed from this compound could act as organocatalysts. The pyramidalization of the enamine-N has a significant effect on reactivity, a principle that could be explored with derivatives of this compound. nih.gov
| Reactivity Aspect | Potential Transformation | Research Goal |
| Nucleophilic Amines | Acylation, Alkylation, Condensation | Synthesis of amides, polyamides, imines, Schiff bases. fiveable.meresearchgate.net |
| Alkene Bond | Hydrogenation, Halogenation, Epoxidation | Saturation of the carbon chain, introduction of new functional groups. |
| Synergistic Reactivity | Amino-cyclization, Hydroaminomethylation | One-pot synthesis of complex nitrogen heterocycles. |
| Chemoselectivity | Selective oxidation/reduction | Access to bifunctional intermediates for multi-step synthesis. |
Design of Advanced Functional Materials Based on the Compound
The bifunctional nature of this compound makes it an ideal monomer for the synthesis of advanced polymers and functional materials. Its non-linear structure, due to the central alkene, can introduce unique properties into polymer backbones.
Novel Polyamides and Polyimides: The condensation of this compound with various dicarboxylic acids or their derivatives can yield novel polyamides. fiveable.menih.gov The double bond in the polymer backbone could serve as a site for post-polymerization modification, such as cross-linking or grafting, to tune the material's mechanical, thermal, or chemical properties. Similarly, it can be used to synthesize bio-based polyimides. nih.gov
Cross-linked Resins: The diamine functionality is suitable for curing epoxy resins, where the amine groups react to form a cross-linked network. evonik.com The alkene moiety could remain as a pendant group, offering a site for subsequent reactions, such as vulcanization, to further enhance the material's durability and elasticity.
Stimuli-Responsive Materials: The alkene bond is susceptible to chemical stimuli, such as oxidation or ozonolysis. Polymers incorporating this unit could be designed to degrade or change their properties in response to specific chemical environments, opening avenues for creating smart materials for sensors or controlled-release applications.
| Material Class | Monomer Functionality | Potential Properties & Applications |
| Polyamides/Polyimides | Diamine reacts with diacids/anhydrides | Enhanced thermal stability, sites for cross-linking, specialty textiles. fiveable.menih.gov |
| Polyurethanes | Diamine reacts with isocyanates | Creation of flexible foams, coatings, and elastomers with tunable properties. evonik.com |
| Epoxy Resins | Acts as a curing/cross-linking agent | Aerospace and electronics applications requiring high strength. evonik.com |
| Functional Gels | Cross-linking of polymer chains | Absorbents, drug delivery systems, soft robotics. |
Integration into Hybrid Organic-Inorganic Systems
The development of hybrid materials, which combine the distinct properties of organic and inorganic components at the molecular scale, is a rapidly advancing field. researchgate.net this compound is an excellent candidate for bridging these two domains.
The amine groups can act as strong ligands, coordinating to metal centers in metal-organic frameworks (MOFs) or chelating to metal ions. nih.gov They can also form covalent or hydrogen bonds with the surface of inorganic materials like silica, titania, or clays. This functionalization can improve the compatibility between an inorganic filler and an organic polymer matrix, leading to nanocomposites with enhanced mechanical strength and thermal stability.
Furthermore, once anchored to an inorganic substrate via its amine groups, the alkene functionality provides a reactive handle. This "tail" can be used to initiate surface-grafted polymerization, creating a dense polymer brush on the inorganic surface, or to attach other molecules, such as dyes or bioactive compounds. Recent research has highlighted the potential of organic-inorganic hybrid metal halides for their optoelectronic properties. nih.gov
| Inorganic Component | Role of this compound | Potential Hybrid System Application |
| Silica Nanoparticles | Surface functionalization agent | Reinforced polymer composites, chromatography stationary phases. |
| Metal Oxides (e.g., TiO₂, ZnO) | Surface modifier, charge transfer mediator | Enhanced performance in photocatalysis, sensors. |
| Layered Clays | Intercalating agent | Exfoliated nanocomposites with improved barrier and mechanical properties. |
| Metal Halides | Organic cation/ligand | Development of novel semiconductors and optoelectronic devices. nih.gov |
Sustainable Synthesis and Application Methodologies
A paradigm shift towards green and sustainable chemistry is driving research into new methods for producing platform chemicals. nih.gov Future efforts concerning this compound will likely focus on environmentally benign synthesis routes and life-cycle-conscious applications.
Bio-based Feedstocks: A key goal is to develop synthetic pathways that begin from renewable resources. Terpenes and fatty acids, which are abundant natural products, could potentially serve as starting materials. nih.gov This aligns with a broader industrial trend of replacing petroleum-based monomers with bio-based alternatives for producing materials like nylon. nih.govnih.gov
Catalytic Efficiency: Research will focus on replacing stoichiometric reagents with highly efficient and selective catalytic methods. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as biocatalytic approaches using enzymes that operate under mild conditions. evonik.comresearchgate.net
Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the reactants into the final product are highly desirable. Reactions like catalytic amination or metathesis could offer more atom-economical routes to this compound and its precursors compared to traditional multi-step syntheses. biosynth.com
Recyclable Materials: Designing polymers and materials based on this compound with recyclability in mind is a critical future direction. This could involve incorporating cleavable linkages into the polymer backbone or designing materials that can be chemically depolymerized back to their monomeric components for reuse.
| Sustainability Approach | Research Focus | Desired Outcome |
| Renewable Feedstocks | Synthesis from terpenes, fatty acids, or other biomass. nih.gov | Reduced reliance on fossil fuels, lower carbon footprint. nih.gov |
| Green Catalysis | Use of heterogeneous, recyclable, or enzymatic catalysts. nih.govevonik.com | Minimized waste, lower energy consumption, avoidance of toxic reagents. |
| Process Intensification | Development of continuous flow reactor processes. researchgate.net | Improved safety, higher efficiency, and easier scalability. |
| Circular Economy | Design for recyclability and chemical depolymerization. | Creation of materials with a closed-loop life cycle. |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for Oct-4-ene-1,8-diamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of unsaturated diamines like this compound may involve catalytic hydrogenation of nitriles or reductive amination of aldehydes. For example, naphthalene-1,8-diamine is synthesized via reduction of 1,8-dinitronaphthalene with a 95% yield under controlled hydrogen pressure and temperature . For unsaturated analogs, consider protecting the alkene group during synthesis to prevent side reactions. Optimization should include kinetic studies (e.g., varying temperature, catalyst loading) and characterization via NMR and mass spectrometry.
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
- Methodological Answer : Based on analogous diamines (e.g., octane-1,8-diamine), use full PPE (gloves, lab coat, goggles) and respiratory protection in poorly ventilated areas. Avoid contact with oxidizing agents or acids, as diamines may form explosive salts . Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the alkene geometry (E/Z configuration) and amine proton environments.
- FTIR : Identify N-H stretching (~3300 cm) and C=C stretching (~1650 cm).
- HPLC-MS : Employ reverse-phase chromatography with derivatization (e.g., using triazine reagents) to enhance sensitivity for polyamines .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., using MoKα radiation) provides unambiguous structural confirmation. For example, the crystal structure of spermidine (a related diamine) revealed a distorted chain conformation and hydrogen-bonding patterns with [PtCl] anions . Apply software like CRYSTALS for refinement and CCDC databases for cross-validation .
Q. What strategies are effective in analyzing reaction mechanisms involving this compound in acid-catalyzed systems?
- Methodological Answer : Mechanistic studies should combine kinetic isotope effects (KIEs), DFT calculations, and intermediate trapping. For instance, acid-catalyzed reactions of naphthalene-1,8-diamine with ninhydrin produced unexpected spiro-N,N-ketals via electrophilic activation at the C-1 position . Use LC-MS/MS to track intermediates and isotopic labeling (e.g., ) to validate pathways.
Q. How can computational modeling guide the design of this compound-based inhibitors for biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities. Methoctramine, a bis-amine derivative, inhibited ExoU protease activity by 82% via interactions with catalytic residues . Validate in silico results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding thermodynamics.
Q. What statistical approaches are recommended for resolving contradictions in toxicity or bioactivity data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or ANOVA) to account for variables like purity, solvent, and assay conditions. For acute toxicity studies (e.g., LD), use probit analysis with confidence intervals. Reference ISO 10993-23 guidelines for in vitro cytotoxicity testing .
Critical Gaps and Recommendations
- Synthesis : Direct methods for this compound are not documented; explore cross-metathesis or allylic amination.
- Toxicity : No in vivo data available; prioritize OECD 423 acute oral toxicity studies.
- Applications : Investigate metal-complexation behavior (e.g., with Ru(II) or Pt(IV)) for anticancer activity, referencing ruthenium Schiff-base complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
